molecular formula C19H16O B514955 (3,4-diphenylphenyl)methanol

(3,4-diphenylphenyl)methanol

Cat. No.: B514955
M. Wt: 260.3g/mol
InChI Key: OVJDZGPTUCTOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1’2’,1’'-Terphenyl]-5-ylmethanol: is an organic compound with a complex structure consisting of three benzene rings connected linearly

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:2’,1’‘-Terphenyl]-5-ylmethanol typically involves the reaction of terphenyl derivatives with suitable reagents. One common method is the reduction of [1,1’:2’,1’'-Terphenyl]-5-carboxaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of [1,1’:2’,1’'-Terphenyl]-5-ylmethanol may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which [1,1’:2’,1’'-Terphenyl]-5-ylmethanol exerts its effects involves interactions with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function . Additionally, it can participate in hydrogen bonding and van der Waals interactions, affecting the stability and activity of biological molecules.

Comparison with Similar Compounds

  • [1,1’:2’,1’'-Terphenyl]-4-ylmethanol
  • [1,1’:2’,1’'-Terphenyl]-3-ylmethanol
  • [1,1’:2’,1’'-Terphenyl]-2-ylmethanol

Comparison:

  • Structural Differences: The position of the hydroxyl group on the terphenyl backbone varies among these compounds, leading to differences in their chemical reactivity and physical properties.
  • Unique Properties: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol is unique due to its specific substitution pattern, which can influence its interactions with other molecules and its overall stability.

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3g/mol

IUPAC Name

(3,4-diphenylphenyl)methanol

InChI

InChI=1S/C19H16O/c20-14-15-11-12-18(16-7-3-1-4-8-16)19(13-15)17-9-5-2-6-10-17/h1-13,20H,14H2

InChI Key

OVJDZGPTUCTOBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3

Origin of Product

United States

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